1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
The compound “1-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an azetidine ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as aza Paternò–Büchi reactions . This reaction is a [2 + 2] photocycloaddition reaction between an imine and an alkene component, which is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an azetidine ring, and a piperidine ring. The presence of these rings and the specific arrangement of atoms and bonds would give the compound its unique chemical properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the azetidine ring is characterized by a considerable ring strain, which can drive certain chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the specific arrangement of atoms and bonds. For example, the presence of the azetidine ring could influence the compound’s stability and reactivity .
Scientific Research Applications
Antimicrobial and Antitubercular Applications
- A study explored the synthesis of pyrimidine-azetidinone analogues, including compounds similar to the one , and evaluated their antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising results as potential antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
- Another research focused on synthesizing piperidine-containing pyrimidine imines and thiazolidinones, which demonstrated significant antibacterial activity. This highlights the potential of incorporating piperidine and pyrimidine structures for antimicrobial purposes (Merugu, Ramesh & Sreenivasulu, 2010).
Heterocyclic Compound Synthesis
- The creation of various heterocyclic compounds using pyrimidine and azetidine structures has been a focus in several studies. These compounds have shown promising biological activities and potential applications in drug development:
- Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines, exploring their activity in a zebrafish embryo assay (Feula et al., 2013).
- Development of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents (Thomas et al., 2016).
- Studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands for potential anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11(21)19-7-3-12(4-8-19)14(22)20-9-13(10-20)18-15-16-5-2-6-17-15/h2,5-6,12-13H,3-4,7-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPUUSMXNXKFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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